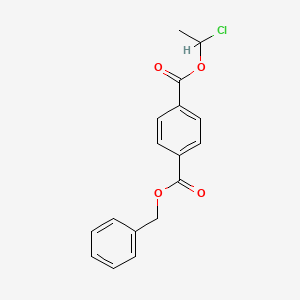
1-Chloroethyl 4-(benzyloxycarbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a benzyl group, a 1-chloroethyl group, and two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with benzyl chloride and 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The carboxylate groups can be introduced through subsequent reactions, such as esterification or carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carboxylate groups can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Benzaldehyde, benzoic acid, or their derivatives.
Reduction: Alcohols or aldehydes from the reduction of carboxylate groups.
科学研究应用
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific context and application.
相似化合物的比较
Similar Compounds
1-benzyl 4-(chloromethyl) benzene-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a 1-chloroethyl group.
1-benzyl 4-(1-bromoethyl) benzene-1,4-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxylate groups.
Uniqueness
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate is unique due to the presence of both a benzyl group and a 1-chloroethyl group on the benzene ring, which imparts distinct reactivity and properties. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields.
属性
分子式 |
C17H15ClO4 |
|---|---|
分子量 |
318.7 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-(1-chloroethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H15ClO4/c1-12(18)22-17(20)15-9-7-14(8-10-15)16(19)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI 键 |
SJYKZGKHXIHXFD-UHFFFAOYSA-N |
规范 SMILES |
CC(OC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


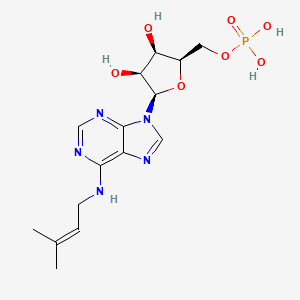

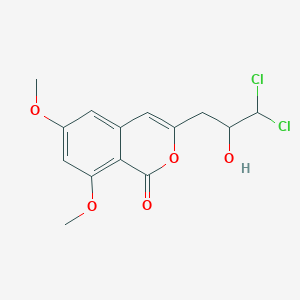
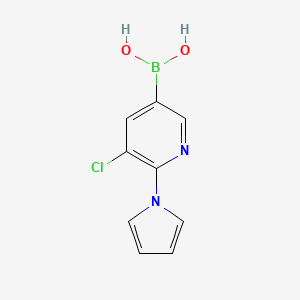
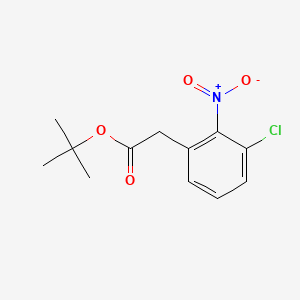
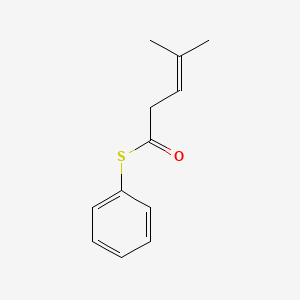
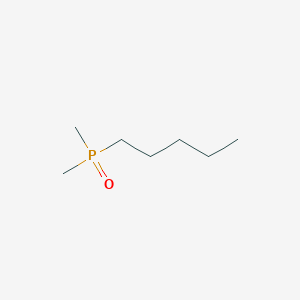


![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
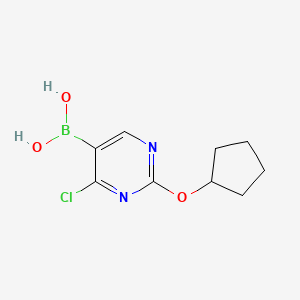
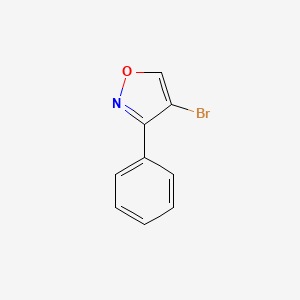
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
